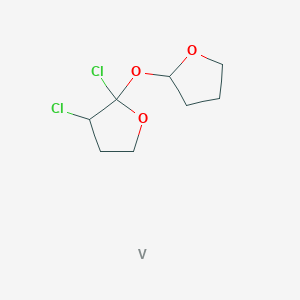
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium is a chemical compound that combines the properties of both organic and inorganic chemistry. This compound is characterized by the presence of a vanadium atom coordinated with a 2,3-dichloro-2-(oxolan-2-yloxy)oxolane ligand. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium typically involves the reaction of vanadium precursors with 2,3-dichloro-2-(oxolan-2-yloxy)oxolane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained between 25°C to 50°C to ensure optimal yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with temperature and pressure control systems. The process is automated to ensure consistency and efficiency. The raw materials are sourced in bulk, and the reaction is monitored using advanced analytical techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) complexes, while reduction can produce vanadium(III) species. Substitution reactions can lead to the formation of various substituted oxolane derivatives.
科学的研究の応用
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other complex molecules.
作用機序
The mechanism of action of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The vanadium center can undergo redox reactions, influencing the oxidative state of biological molecules. This redox activity can modulate enzyme function and signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane: Lacks the vanadium center but shares the organic ligand structure.
Vanadium(IV) oxide: Contains vanadium but lacks the organic ligand.
2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;chromium: Similar structure but with chromium instead of vanadium.
Uniqueness
The uniqueness of 2,3-Dichloro-2-(oxolan-2-yloxy)oxolane;vanadium lies in its combination of organic and inorganic components, providing a versatile platform for various chemical reactions and applications. The presence of vanadium imparts unique redox properties that are not observed in similar compounds without the metal center.
特性
CAS番号 |
29666-18-0 |
|---|---|
分子式 |
C8H12Cl2O3V |
分子量 |
278.02 g/mol |
IUPAC名 |
2,3-dichloro-2-(oxolan-2-yloxy)oxolane;vanadium |
InChI |
InChI=1S/C8H12Cl2O3.V/c9-6-3-5-12-8(6,10)13-7-2-1-4-11-7;/h6-7H,1-5H2; |
InChIキー |
AIAYJYGSGHNVEU-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)OC2(C(CCO2)Cl)Cl.[V] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


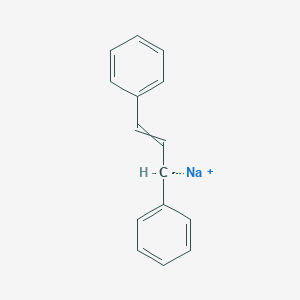
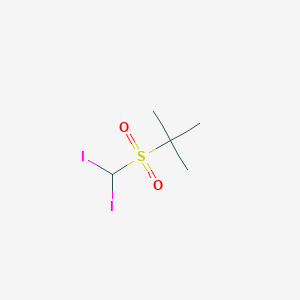
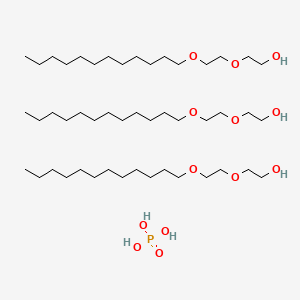
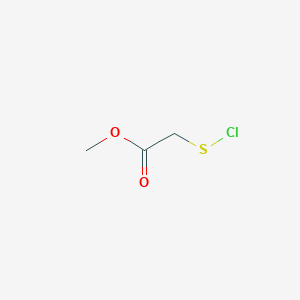
![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)

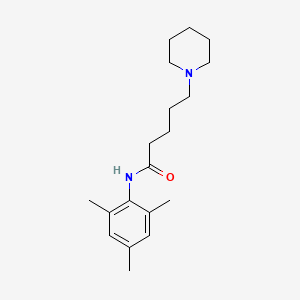
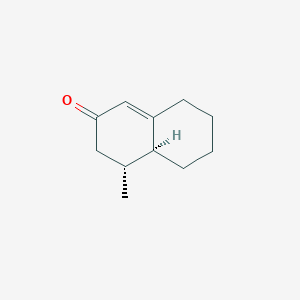

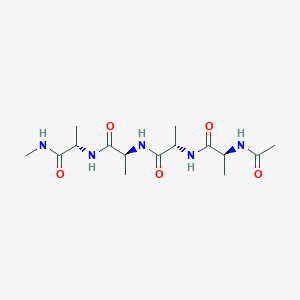
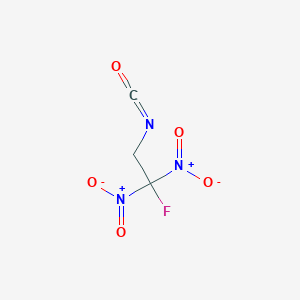
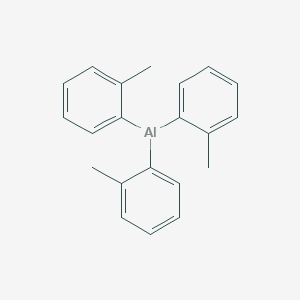
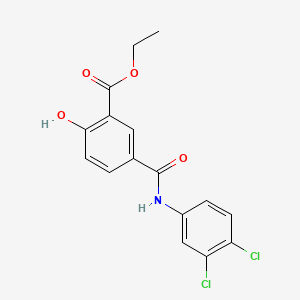
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
